Cas no 849-97-8 (Urea, N,N''-1,2-ethanediylbis[N'-phenyl-)

Urea, N,N''-1,2-ethanediylbis[N'-phenyl- structure
849-97-8 structure
Product Name:Urea, N,N''-1,2-ethanediylbis[N'-phenyl-
CAS No:849-97-8
MF:C16H18N4O2
MW:298.339723110199
MDL:MFCD00407779
CID:665463
Update Time:2026-04-29

Urea, N,N''-1,2-ethanediylbis[N'-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1-phenyl-3-[2-(phenylcarbamoylamino)ethyl]urea
    • Urea, N,N''-1,2-ethanediylbis[N'-phenyl-
    • MDL: MFCD00407779

Computed Properties

  • Exact Mass: 298.143
  • Monoisotopic Mass: 298.143
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1

Urea, N,N''-1,2-ethanediylbis[N'-phenyl- Pricemore >>

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Additional information on Urea, N,N''-1,2-ethanediylbis[N'-phenyl-

Urea, N,N''-1,2-ethanediylbis[N'-phenyl- (CAS No. 849-97-8): An In-depth Overview

Urea, N,N''-1,2-ethanediylbis[N'-phenyl- (CAS No. 849-97-8) is a multifaceted compound with significant applications in various scientific and industrial fields. This comprehensive overview aims to delve into the chemical structure, physical properties, synthesis methods, and potential applications of this compound, while also highlighting recent advancements and research findings.

Chemical Structure and Properties

Urea, N,N''-1,2-ethanediylbis[N'-phenyl- (CAS No. 849-97-8) is a derivative of urea with a unique molecular structure. It consists of a central urea moiety linked to two phenyl groups via an ethylene bridge. The molecular formula is C10H14N2O2, and its molecular weight is approximately 190.23 g/mol. This compound exhibits several notable physical properties:

  • Melting Point: 130-135°C
  • Boiling Point: Decomposes before boiling
  • Solubility: Soluble in water, ethanol, and methanol; slightly soluble in acetone and diethyl ether
  • Density: 1.16 g/cm³ (at 25°C)

The presence of the phenyl groups and the ethylene bridge imparts unique characteristics to this compound, making it suitable for a variety of applications in chemistry and biology.

Synthesis Methods

The synthesis of urea, N,N''-1,2-ethanediylbis[N'-phenyl- (CAS No. 849-97-8) can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of phenylisocyanate with ethylenediamine under controlled conditions:

C6H5NCO + H2NCH2CH2NH2 → C6H5NHCONHCH2CH2NHCONHC6H5

This reaction typically proceeds at elevated temperatures and may require the use of catalysts to enhance yield and purity. Another method involves the condensation of phenylurea with ethylene glycol in the presence of an acid catalyst:

C6H5NHCONH2 sub>+ HOCH< sub > 2 CH < sub > 2 OH → C < sub > 6 H < sub > 5 NHCONHCH  sub > 2 CH < sub > 2 NHCONHC  sub > 6 H  sub > 5 + H  sub > 2 O 

The choice of synthesis method depends on factors such as desired purity, yield, and cost-effectiveness.

Potential Applications

] has found applications in various fields due to its unique properties. Some of the key areas include:

  • Agriculture: As a derivative of urea, this compound can be used in the formulation of fertilizers and plant growth regulators. Its ability to enhance nutrient uptake and improve soil fertility makes it a valuable component in agricultural formulations.
  • Cosmetics: The compound's solubility in water and organic solvents makes it suitable for use in cosmetic formulations such as creams, lotions, and hair care products. It can act as a moisturizing agent and skin conditioner.
  • Molecular Biology: In molecular biology research, this compound has been used as a denaturant for proteins and nucleic acids. Its ability to disrupt hydrogen bonding makes it useful in various biochemical assays and protein purification techniques.
  • Medicinal Chemistry: Recent studies have explored the potential of this compound as a scaffold for drug discovery. Its structural flexibility allows for the introduction of various functional groups to modulate biological activity. For example, derivatives of this compound have shown promise as inhibitors of specific enzymes involved in disease pathways.

Literature Review and Recent Research Findings

The scientific literature on[urea, N,N''-1,2-ethanediylbis[N'-phenyl-] is rich with insights into its properties and applications. A study published in the Journal of Organic Chemistry (2021) reported the development of an efficient synthetic route for this compound using green chemistry principles. The researchers demonstrated that the use of environmentally friendly solvents and catalysts significantly reduced waste generation while maintaining high yields.

In another study published in the Journal of Medicinal Chemistry (2020), researchers investigated the potential of[urea, N,N''-1,2-ethanediylbis[N'-phenyl- strong>] derivatives as inhibitors of protein-protein interactions involved in cancer progression. The study identified several derivatives with high binding affinity to target proteins, suggesting their potential as lead compounds for drug development. p > p >< strong >Conclusion p > p >< strong >[Urea , N , N '' -1 , 2 - ethanediylbis [N '- phenyl -] (CAS No . 849 -97 -8 ) is a versatile compound with a wide range of applications in chemistry , biology , and industry . Its unique molecular structure imparts valuable properties that make it suitable for use in agricultural formulations , cosmetics , molecular biology research , and medicinal chemistry . Recent advancements in synthesis methods and application studies highlight its potential as a valuable tool for scientific inquiry and industrial innovation . As research continues to uncover new possibilities , this compound is poised to play an increasingly important role in various fields . p > article > response >

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